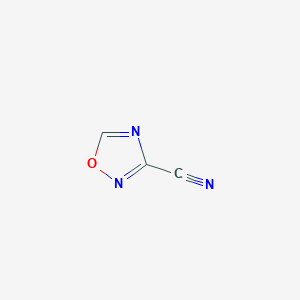![molecular formula C29H26N4O2S2 B2602054 3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690644-23-6](/img/structure/B2602054.png)
3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an amino group, a carboxamide group, a benzo[d]thiazol-2-yl group, and a tetrahydrothieno[2,3-b]quinoline ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a tetrahydrothieno[2,3-b]quinoline ring, which is a bicyclic structure with a five-membered thieno ring fused to a quinoline ring. The compound also contains a benzo[d]thiazol-2-yl group, which is a bicyclic structure with a benzene ring fused to a thiazole ring .Wissenschaftliche Forschungsanwendungen
The compound , known by its chemical names “3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide” and “3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide,” has several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:
Anti-Tubercular Activity
Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The compound could potentially inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Recent synthetic developments have shown that new benzothiazole derivatives exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs .
Antibacterial Agents
The structural motif of benzothiazole is associated with significant antibacterial activity. Novel derivatives, including the compound , have been synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacterial strains. Some derivatives have shown promising activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in competitive ranges .
Enzyme Inhibition
Benzothiazole derivatives can act as enzyme inhibitors, targeting specific enzymes involved in disease pathways. For example, they can inhibit DNA gyraseB, which is crucial for bacterial DNA replication. This makes them potential candidates for developing new antibacterial drugs .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a method used to predict the biological activity of a compound based on its chemical structure. The compound can be included in QSAR studies to establish correlations between its physicochemical properties and biological activities, aiding in the design of more effective drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O2S2/c1-4-17-22-19(13-29(2,3)14-20(22)34)33-28-23(17)24(30)25(37-28)26(35)31-16-9-7-8-15(12-16)27-32-18-10-5-6-11-21(18)36-27/h5-12H,4,13-14,30H2,1-3H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAPYYPMQUYONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)
![N,N'-diethyl-3-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2601978.png)
![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601983.png)




![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601989.png)


